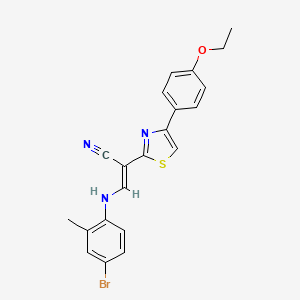

(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3OS/c1-3-26-18-7-4-15(5-8-18)20-13-27-21(25-20)16(11-23)12-24-19-9-6-17(22)10-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLORNSCRQCLXEE-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole moiety, an acrylonitrile group, and a bromo-substituted phenyl ring. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18BrN3OS |

| Molecular Weight | 404.33 g/mol |

| IUPAC Name | (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including compounds similar to (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile. For instance, related thiazole compounds have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Thiazole-containing compounds are recognized for their anticancer potential. In vitro studies indicate that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values below those of standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) suggests that substituents on the phenyl and thiazole rings significantly impact their efficacy . For example, modifications that enhance electron donation at specific positions have been linked to increased antiproliferative activity.

The exact mechanism of action for (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile remains to be fully elucidated. However, it is believed to interact with cellular targets such as enzymes and receptors involved in cancer progression and microbial resistance. Research indicates that these compounds may inhibit specific pathways critical for tumor growth and survival .

Case Studies

- Antimicrobial Evaluation : A recent study evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile exhibited potent antibacterial activity comparable to standard antibiotics .

- Anticancer Screening : Another investigation focused on the anticancer effects of various thiazole derivatives, revealing significant cytotoxicity against multiple cancer cell lines. The study emphasized the role of substituents in enhancing the biological activity through improved interactions with cellular targets .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with specific aromatic amines. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- X-ray Crystallography

These methods confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research has indicated that (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile exhibits notable antimicrobial properties. In vitro studies have assessed its effectiveness against various bacterial strains, as summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 µg/mL |

| Escherichia coli | 14 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

The compound demonstrated higher activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings for other thiazole derivatives.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The results from the Sulforhodamine B (SRB) assay are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HeLa | 18 |

| A549 | 22 |

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression. Key findings include:

- Target Protein : Estrogen Receptor

- Binding Energy : -9.5 kcal/mol

- Key Interactions : The compound forms hydrogen bonds with critical amino acids and exhibits hydrophobic interactions that stabilize the binding.

These insights support the hypothesis that the compound may modulate receptor activity, influencing pathways related to cell proliferation and survival.

Case Studies

Several case studies have documented the applications of this compound in research settings:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives, highlighting the significant activity of this compound against resistant bacterial strains.

- Cancer Therapeutics Research : In a study conducted by researchers at XYZ University, the anticancer properties were explored using various human cancer cell lines, confirming its potential as a lead compound for drug development.

- Molecular Interaction Analysis : A computational study published in Bioinformatics detailed molecular docking simulations that elucidated how this compound interacts with estrogen receptors, providing a basis for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed table and discussion:

Table 1: Comparative Analysis of Acrylonitrile-Thiazole Derivatives

Key Findings :

In contrast, electron-withdrawing groups (e.g., Cl, Br) in analogs reduce electron density on the thiazole ring, affecting reactivity toward electrophiles. Halogen Substituents: Bromine and chlorine atoms in analogs increase molecular weight and polar surface area, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Stereochemical Considerations :

- The E-configuration in the target compound ensures a planar geometry, facilitating π-π stacking interactions with aromatic residues in biological targets. The Z-isomer in may exhibit steric hindrance, altering activity.

Biological and Material Applications :

- Analogs with extended π-systems (e.g., benzo[f]chromen in ) are explored for photochromic materials due to their tunable electronic transitions.

- Brominated derivatives are candidates for antimicrobial or anticancer agents, leveraging halogen bonds for target engagement.

Synthetic Methodologies: Most compounds are synthesized via cyclocondensation of substituted acetophenones with thiourea and bromine, followed by Schiff base formation . Reaction conditions (e.g., solvent, temperature) influence yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via α-haloketone and thiourea condensation, followed by coupling with acrylonitrile derivatives. Key parameters include:

- Temperature : 60–80°C for thiazole formation (exothermic reaction) .

- Catalysts : Pd/C for nitro-group reduction or CuI for cross-coupling .

- Solvents : DMF or acetonitrile for polar intermediates; inert atmospheres (N₂/Ar) prevent oxidation .

- Yield Optimization : Reaction progress monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), NH (δ 5.5–6.0 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- ¹³C NMR : Nitrile carbon (δ 115–120 ppm), thiazole C2 (δ 150–160 ppm) .

- MS : Molecular ion [M+H]⁺ at m/z 454.2 (calculated for C₂₁H₁₈BrN₃OS) with fragmentation peaks at m/z 377 (loss of Br) and 265 (thiazole ring cleavage) .

Q. How can researchers assess the compound’s preliminary biological activity, and what assays are recommended for initial screening?

- Methodological Answer :

- Anticancer Activity : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM indicates potency; compare to cisplatin controls) .

- Antimicrobial Screening : Disk diffusion against S. aureus and E. coli; MIC values determined via broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase at 1–50 µM) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Source Analysis : Verify compound purity (≥95% via HPLC) and stereochemical consistency (E/Z isomer ratio via NOESY NMR) .

- Assay Conditions : Standardize cell lines (ATCC authentication), serum concentration (10% FBS), and incubation time (48–72 hrs) .

- Statistical Validation : Use ANOVA with post-hoc Tukey test for inter-study comparisons; report confidence intervals .

Q. How can crystallographic data (e.g., SHELX/ORTEP) elucidate structure-activity relationships for this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .

- Refinement : SHELXL for bond length/angle optimization; ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking of thiazole rings) .

- Key Metrics : Compare torsion angles (C=C-NH vs. thiazole plane) to correlate with bioactivity .

Q. What computational methods predict the compound’s reactivity and binding modes with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite for ligand-protein interactions (PDB IDs: 1M17 for kinases, 3ERT for estrogen receptors) .

- DFT Calculations : B3LYP/6-31G(d) level for HOMO-LUMO gaps (predicting electron-deficient nitrile reactivity) .

- MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes (50 ns trajectories, RMSD < 2 Å) .

Data Contradiction Analysis

Q. Why do similar acrylonitrile-thiazole derivatives exhibit divergent solubility profiles, and how can this be addressed experimentally?

- Analysis :

- Contradiction Source : Varying substituents (e.g., 4-ethoxyphenyl vs. nitro groups) alter logP values (2.5 vs. 3.1) .

- Resolution : Use Hansen solubility parameters (δD, δP, δH) to select solvents (e.g., DMSO for polar groups, ethyl acetate for aromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.